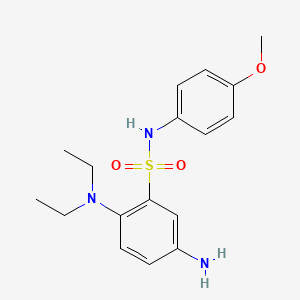

![molecular formula C15H17N3O3S B2483969 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 681265-30-5](/img/structure/B2483969.png)

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide involves intricate organic chemistry. Researchers have explored diverse synthetic routes to access this compound, aiming for high yields, purity, and scalability. Detailed studies on reaction conditions, reagents, and purification methods are essential to optimize the synthesis process .

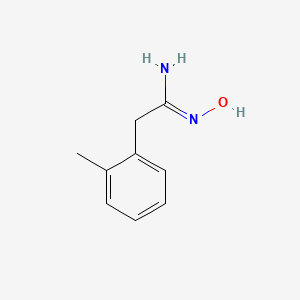

Molecular Structure Analysis

The molecular structure of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide reveals its core heterocyclic scaffold. The phenyl and thieno-pyrazole moieties contribute to its overall stability and reactivity. Researchers employ techniques such as X-ray crystallography and spectroscopy (NMR, IR, and MS) to elucidate its precise geometry and confirm its identity .

Chemical Reactions Analysis

Understanding the reactivity of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is crucial for designing synthetic pathways and exploring its potential applications. Investigations into its behavior under various conditions, such as acidic or basic environments, can reveal key functional groups and potential sites for derivatization. Additionally, studies on its stability and decomposition pathways are essential .

Physical And Chemical Properties Analysis

科学的研究の応用

Antioxidant Activity

The compound’s structure suggests potential antioxidant properties. Researchers have synthesized related carboxamides based on the pyrazolobenzothiazine ring system and evaluated their antioxidant activity . These compounds were found to be effective scavengers of superoxide anion radicals. The presence of the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety contributes to this activity.

Anti-Inflammatory and Analgesic Applications

1,2-benzothiazine-3-carboxamides 1,1-dioxides, including derivatives of our compound, are known for their potent anti-inflammatory and analgesic properties. These compounds belong to the oxicam family of non-steroidal anti-inflammatory drugs (NSAIDs). Notable examples of oxicams include piroxicam, sudoxicam, ampiroxicam, and meloxicam. Further exploration of our compound’s anti-inflammatory potential could yield valuable insights .

Anti-Allergic and Anti-Microbial Effects

Benzothiazine derivatives have demonstrated versatile bioactivity. Some exhibit anti-allergic effects, while others possess anti-microbial properties. Our compound’s unique structure may contribute to these activities, making it a promising candidate for further investigation .

Central Nervous System (CNS) Modulation

Certain benzothiazine derivatives act as CNS depressants and tranquilizers. Although specific studies on our compound are lacking, its structural features warrant exploration in this context. Investigating its effects on the CNS could reveal novel therapeutic applications .

Template for Future Drug Development

Given its moderate to significant radical scavenging activity and diverse bioactive potential, our compound serves as a template for designing more potent biologically active molecules. Researchers can modify or derivatize it to create novel drug candidates .

Other Applications

While the above points highlight key areas, our compound’s properties may extend to additional fields such as neurology, immunology, and pharmacology. Further research is needed to uncover its full range of applications.

特性

IUPAC Name |

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-10(2)15(19)16-14-12-8-22(20,21)9-13(12)17-18(14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNWPXJCYSWGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide](/img/structure/B2483893.png)

![N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2483894.png)

![7-ethyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483897.png)

![methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2483898.png)

![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2483900.png)

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)